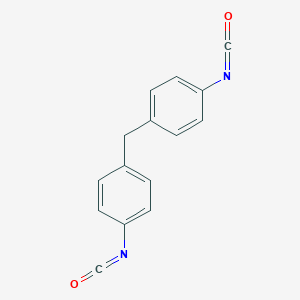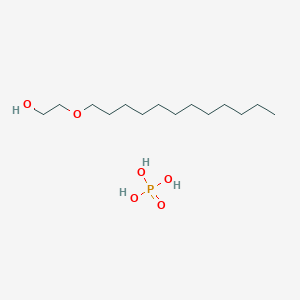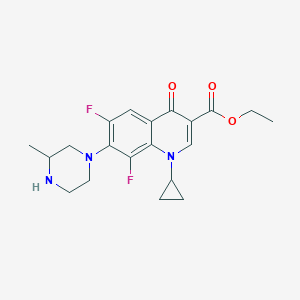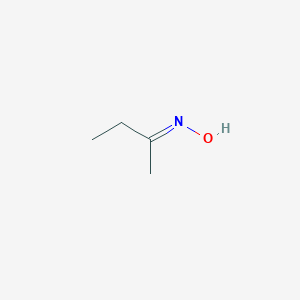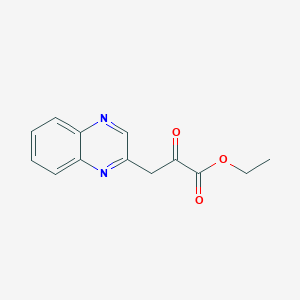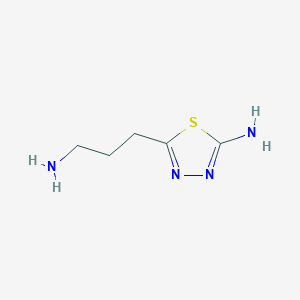
4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DADN, and it is a member of the nitroaromatic family of compounds. DADN has been used in a variety of scientific studies, including in the fields of chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of DADN is not fully understood. However, it is believed that DADN acts as a nitric oxide donor, releasing nitric oxide upon exposure to biological systems. Nitric oxide is a signaling molecule that plays an important role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
DADN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DADN can induce apoptosis (programmed cell death) in cancer cells. DADN has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In addition, DADN has been shown to have vasodilatory effects, which may have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DADN in lab experiments is its high purity. DADN can be easily synthesized and purified, making it a useful starting material for the synthesis of other compounds. However, one limitation of using DADN in lab experiments is its potential toxicity. DADN is a nitroaromatic compound, which can be toxic to biological systems.
Orientations Futures
There are many potential future directions for research on DADN. One area of interest is the development of new anti-tumor agents based on the structure of DADN. Another area of interest is the study of the vasodilatory effects of DADN, which may have potential applications in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of DADN and its potential applications in medicine and other fields of science.
Conclusion:
In conclusion, 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol is a chemical compound that has been widely studied for its potential applications in scientific research. DADN can be easily synthesized and purified, making it a useful starting material for the synthesis of other compounds. DADN has been shown to have a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory effects. However, further research is needed to fully understand the mechanism of action of DADN and its potential applications in medicine and other fields of science.
Méthodes De Synthèse
The synthesis of DADN involves the reaction of 2,4,6-trinitropyridine with hydrazine hydrate. This reaction results in the formation of DADN as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from hot water.
Applications De Recherche Scientifique
DADN has been used in a variety of scientific research applications. One of the primary uses of DADN is as a starting material for the synthesis of other compounds. DADN has also been used as a reagent in organic synthesis, such as in the preparation of nitroso compounds. In addition, DADN has been used in the development of new explosive materials. DADN has also been studied for its potential applications in the field of medicine, including as an anti-tumor agent.
Propriétés
IUPAC Name |
1-hydroxy-6-imino-3,5-dinitropyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O5/c6-1-2(10(13)14)4(7)9(12)5(8)3(1)11(15)16/h7,12H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTNLVQDRSXUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=N)N(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442472 |
Source


|
| Record name | 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175553-46-5 |
Source


|
| Record name | 4,6-Diamino-2-imino-3,5-dinitropyridin-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



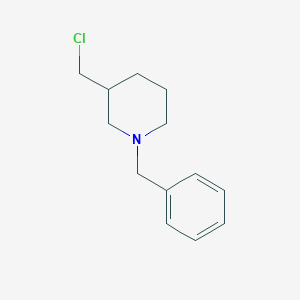
![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)


